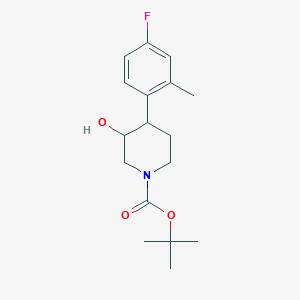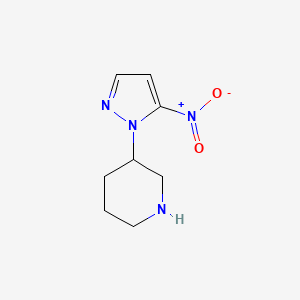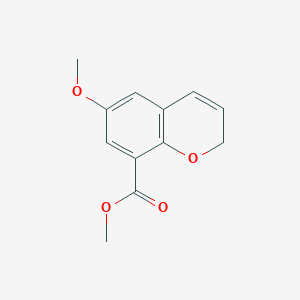
methyl 6-methoxy-2H-chromene-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-methoxy-2H-chromene-8-carboxylate is an organic compound belonging to the chromene family. Chromenes are bicyclic compounds containing a benzene ring fused to a pyran ring. This specific compound is characterized by a methoxy group at the 6th position and a carboxylate ester group at the 8th position of the chromene ring. It has a molecular formula of C12H12O4 and a molecular weight of 220.22 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-methoxy-2H-chromene-8-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. For this compound, the starting materials would include 6-methoxyphenol and methyl acetoacetate, with a suitable acid catalyst such as sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 6-methoxy-2H-chromene-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products
Oxidation: Formation of 6-methoxy-2H-chromene-8-carboxylic acid.
Reduction: Formation of 6-methoxy-2H-chromene-8-methanol.
Substitution: Formation of various substituted chromenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 6-methoxy-2H-chromene-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of methyl 6-methoxy-2H-chromene-8-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular responses. The exact molecular targets and pathways can vary depending on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 6-methoxy-2H-chromene-3-carboxylate
- Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
- 7-methoxy-4-methyl-3-(3-pyridinyl)-2H-chromen-2-one
- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
Uniqueness
Methyl 6-methoxy-2H-chromene-8-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the 6th position and the carboxylate ester group at the 8th position can affect its electronic properties and interactions with other molecules, making it distinct from other similar compounds .
Eigenschaften
Molekularformel |
C12H12O4 |
|---|---|
Molekulargewicht |
220.22 g/mol |
IUPAC-Name |
methyl 6-methoxy-2H-chromene-8-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-14-9-6-8-4-3-5-16-11(8)10(7-9)12(13)15-2/h3-4,6-7H,5H2,1-2H3 |
InChI-Schlüssel |
DEKQMTNHZXVWIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(=C1)C(=O)OC)OCC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


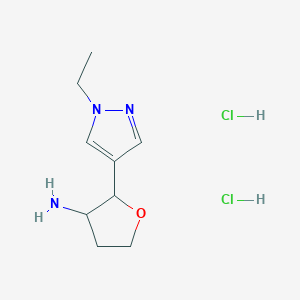

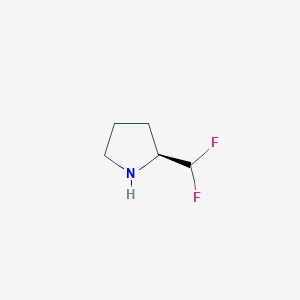
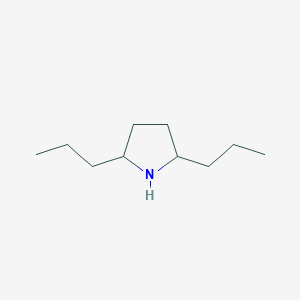
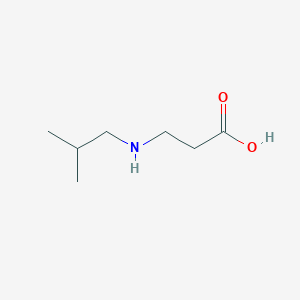
![2-[3-(Hydroxymethyl)pyrrolidin-1-yl]cyclobutan-1-ol](/img/structure/B13165643.png)
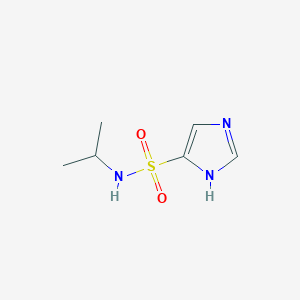

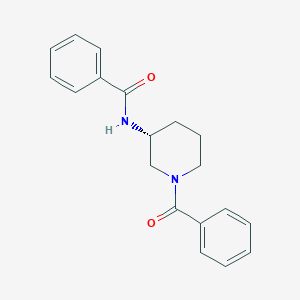
methanol](/img/structure/B13165657.png)
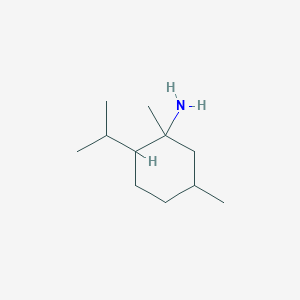
![3-Oxo-3',6'-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylic acid](/img/structure/B13165676.png)
